molecular formula C19H32N2O2S B2630644 2,3,4,5-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 873680-71-8

2,3,4,5-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2630644
CAS No.: 873680-71-8
M. Wt: 352.54
InChI Key: PZSGYFKDQCNIIA-UHFFFAOYSA-N
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Description

2,3,4,5-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a specialized synthetic compound of significant interest in chemical and pharmacological research. Its molecular structure, which incorporates a hindered amine motif derived from 2,2,6,6-tetramethylpiperidine, suggests potential as a key intermediate in developing advanced chemical entities. Researchers are investigating this compound for its potential application in creating novel light stabilizers for high-performance polymers, given the established use of hindered amines like bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) in materials science to enhance UV resistance and durability. Furthermore, the structural features of the tetramethylpiperidine moiety, which is also found in compounds emerging in forensic science, make this benzenesulfonamide derivative a compelling candidate for probing structure-activity relationships. It serves as a critical tool for researchers studying molecular interactions at various biological receptors, contributing to the discovery of new therapeutic agents and analytical standards. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3,4,5-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2S/c1-12-9-17(15(4)14(3)13(12)2)24(22,23)20-16-10-18(5,6)21-19(7,8)11-16/h9,16,20-21H,10-11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSGYFKDQCNIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the reaction of 2,3,4,5-tetramethylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzenesulfonamide group.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

2,3,4,5-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other benzenesulfonamides and tetramethylpiperidine derivatives. Below is a comparative analysis based on functional groups, stability, and applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Stability Key Applications
2,3,4,5-Tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide Benzenesulfonamide + tetramethylpiperidine Sulfonamide, tetramethyl groups High thermal stability Polymer additives, UV stabilizers
Bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate (from ) Piperidine ester Ester, tetramethylpiperidine Moderate oxidative resistance Light stabilizers in plastics
N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (from ) Diamine + tetramethylpiperidine Amine, tetramethylpiperidine High steric hindrance Catalysis, chelating agents
Pseudomonas sp. GL19 (from ) Microbial enzyme systems Nitrate reductase, ammonia oxidase Labile under aerobic conditions Wastewater denitrification

Key Observations :

Structural Complexity vs. Stability :

  • The benzenesulfonamide derivative exhibits superior thermal stability compared to ester-based derivatives like bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate, likely due to the rigid aromatic backbone and sulfonamide group .
  • In contrast, microbial denitrification agents (e.g., Pseudomonas sp. GL19) lack chemical stability but excel in nitrogen removal under aerobic conditions .

Functional Group Reactivity :

  • The sulfonamide group in the target compound may enhance solubility in polar solvents, whereas amine-based derivatives (e.g., N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine) are more reactive in coordination chemistry .

Applications :

  • While the target compound’s applications remain underexplored, structurally related tetramethylpiperidine derivatives are widely used as light stabilizers in polymers .
  • Microbial analogs (e.g., Acinetobacter sp. TN-14, Pseudomonas stutzeri F1) dominate environmental applications for nitrogen removal but lack utility in materials science .

Biological Activity

2,3,4,5-Tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound of interest due to its unique structural features and potential biological activities. The compound is characterized by the presence of a sulfonamide group and a tetramethylpiperidine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H28N2O2S\text{C}_{16}\text{H}_{28}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes:

  • A benzenesulfonamide core.
  • A tetramethylpiperidine substituent that enhances lipophilicity and may influence biological interactions.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. The following sections summarize key findings related to its pharmacological effects.

Antioxidant Activity

Several studies have reported that sulfonamide derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH and ABTS.

CompoundIC50 (µM)Reference
This compoundTBD

Anti-inflammatory Effects

Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2. This activity suggests potential applications in treating inflammatory diseases.

CompoundIC50 (µM)Mechanism
Similar Sulfonamide Derivative<0.001Inhibition of caspase-1

Anticancer Activity

Research indicates that certain sulfonamide derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Cell LineCompoundIC50 (µM)Reference
MDA-MB-231This compoundTBD

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups. The mechanism was linked to enhanced apoptosis in tumor cells.
  • Cell Culture Experiments : In vitro assays using RAW 264.7 macrophages showed that the compound effectively reduced nitric oxide production in response to lipopolysaccharide stimulation.

Q & A

Q. What are the key synthetic steps for preparing 2,3,4,5-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a two-step protocol:

Sulfonylation: React 2,3,4,5-tetramethylbenzenesulfonyl chloride with 4-amino-2,2,6,6-tetramethylpiperidine in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert atmosphere.

Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.
Optimization Tips:

  • Control reaction temperature (20–25°C) to minimize side reactions from steric hindrance .
  • Use excess sulfonyl chloride (1.2–1.5 equivalents) to ensure complete amine functionalization.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves molecular geometry, hydrogen bonding (N–H⋯O), and disorder in the crystal lattice. Orthorhombic (Pbca) symmetry is typical for sterically hindered sulfonamides .
  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups on piperidine and benzene rings appear as singlets (δ 1.1–1.3 ppm and δ 2.2–2.4 ppm, respectively).
    • ¹³C NMR: Sulfonamide carbonyl signals appear at δ 165–170 ppm.
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What are the primary intermolecular interactions stabilizing the crystal lattice of this compound?

Methodological Answer: The crystal lattice is stabilized by:

  • N–H⋯O Hydrogen Bonds: Donor-acceptor distances of ~3.01 Å, forming layers parallel to the bc-plane .
  • Steric Hindrance: Bulky tetramethyl groups prevent π-stacking, favoring T-shaped edge-to-face interactions between aromatic systems .

Q. How can researchers resolve discrepancies between theoretical and experimental bond length data observed in X-ray crystallography?

Methodological Answer:

  • Resonance Analysis: Compare experimental bond lengths (e.g., N2–C5: 1.357 Å vs. C1–C2: 1.418 Å) with DFT-calculated values to identify resonance contributions .
  • Disorder Modeling: Use software like SHELXL to refine partially occupied atoms, especially in sterically crowded regions (e.g., tetramethylpiperidine groups) .
  • Validation Tools: Cross-check with Cambridge Structural Database (CSD) entries for similar sulfonamides.

Q. What strategies are recommended for analyzing molecular disorder in crystal structures of sterically hindered sulfonamide derivatives?

Methodological Answer:

  • Multi-Component Refinement: Split disordered atoms (e.g., methyl groups) into two or more positions with occupancy factors summing to 1.0 .
  • Restraints: Apply geometric restraints (e.g., DFIX, SIMU) to maintain chemically reasonable bond lengths and angles during refinement .
  • Thermal Ellipsoids: Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from thermal motion .

Disorder Example from :

  • The piperidine ring exhibits disorder with two conformers (occupancy ratio 60:40).

Q. How can computational chemistry methods complement experimental data in predicting the conformational stability of tetramethyl-substituted piperidine moieties?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond angles (e.g., C–N–C: 109.2°) and compare with X-ray data .
  • Molecular Dynamics (MD): Simulate steric strain in tetramethyl groups to assess energy barriers for piperidine ring puckering .
  • NBO Analysis: Quantify hyperconjugation effects (e.g., n→σ* interactions) stabilizing chair conformations .

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